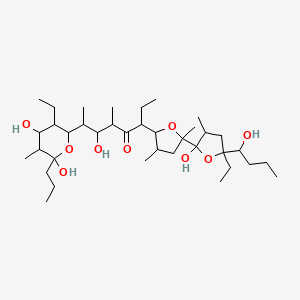![molecular formula C17H12ClN2NaO4 B1251776 sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate CAS No. 157542-89-7](/img/structure/B1251776.png)
sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate is a chemical compound with a complex structure that includes a quinoxaline ring, a phenoxy group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, sodium salt (1:1), (2R)- typically involves multiple steps. The process begins with the preparation of the quinoxaline ring, followed by the introduction of the phenoxy group and the propanoic acid moiety. The final step involves the formation of the sodium salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, sodium salt (1:1), (2R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester, (2R)-
- Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, ethyl ester, (2R)-
Uniqueness
sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate is unique due to its specific combination of functional groups and its sodium salt form.
Eigenschaften
CAS-Nummer |
157542-89-7 |
|---|---|
Molekularformel |
C17H12ClN2NaO4 |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C17H13ClN2O4.Na/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16;/h2-10H,1H3,(H,21,22);/q;+1/p-1/t10-;/m1./s1 |
InChI-Schlüssel |
OJENKXNXJPNEPU-HNCPQSOCSA-M |
SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+] |
Isomerische SMILES |
C[C@H](C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+] |
Kanonische SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+] |
Synonyme |
sodium-(2-(4-(7-chloro-2-quinoxalinyloxy)phenoxy)propionate) XK 469 XK469 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)


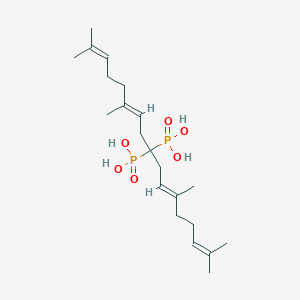
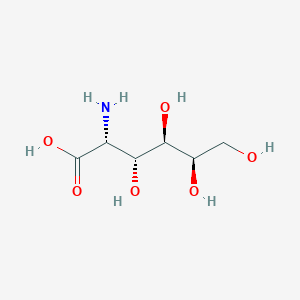
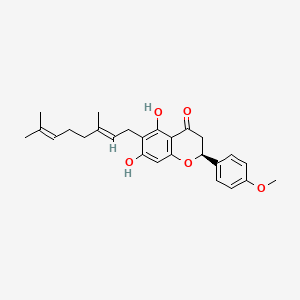
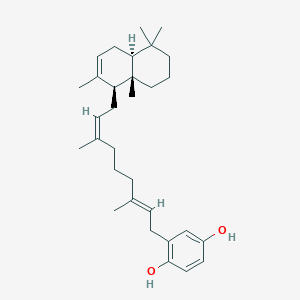


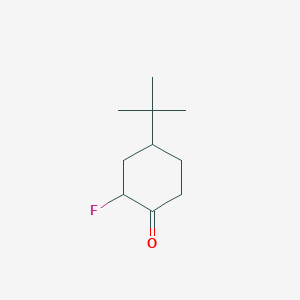

![mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate](/img/structure/B1251713.png)
![(1R,2R)-5,5-Dichloro-N-(1-cyanocyclopropyl)-2-[4-[4-(methylsulfonyl)phenyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B1251714.png)
